molecular formula C8H18ClN B2973788 2,2,6-Trimethylpiperidine hydrochloride CAS No. 2138145-63-6

2,2,6-Trimethylpiperidine hydrochloride

Cat. No.: B2973788
CAS No.: 2138145-63-6
M. Wt: 163.69
InChI Key: NUSQEJLUUDADBH-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of 2,2,6-Trimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration are meticulously controlled. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

2,2,6-Trimethylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylpiperidine hydrochloride involves its interaction with various molecular targets. As a piperidine derivative, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6-Trimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other piperidine derivatives may not be as effective .

Properties

IUPAC Name

2,2,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-5-4-6-8(2,3)9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQEJLUUDADBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138145-63-6
Record name 2,2,6-trimethylpiperidine hydrochloride
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